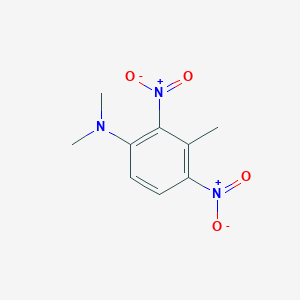
N,N,3-Trimethyl-2,4-dinitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,3-Trimethyl-2,4-dinitroaniline: is a chemical compound belonging to the class of dinitroanilines. These compounds are characterized by the presence of two nitro groups (-NO2) attached to an aniline ring. Dinitroanilines are widely used in various industrial applications, including the production of dyes and herbicides .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N,3-Trimethyl-2,4-dinitroaniline typically involves the nitration of aniline derivatives. The nitration process is highly exothermic and requires careful control of reaction conditions to prevent decomposition and explosion . A common method involves the use of nitric acid as the nitrating agent in a continuous-flow microreactor system, which allows for better control of reaction parameters and improved safety .
Industrial Production Methods: In industrial settings, the production of dinitroaniline derivatives often involves a two-step nitration process. The first step is mononitration, followed by a second nitration step to introduce the second nitro group. This method helps in controlling the reaction heat and minimizing the risk of over-nitration .
Analyse Des Réactions Chimiques
Types of Reactions: N,N,3-Trimethyl-2,4-dinitroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamines.
Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Substitution reactions typically involve reagents like halogens and alkylating agents.
Major Products Formed:
Oxidation: Formation of nitroso and nitro compounds.
Reduction: Formation of diamines.
Substitution: Formation of various substituted aniline derivatives.
Applications De Recherche Scientifique
N,N,3-Trimethyl-2,4-dinitroaniline has several scientific research applications:
Mécanisme D'action
The mechanism of action of N,N,3-Trimethyl-2,4-dinitroaniline involves its interaction with cellular components, particularly microtubules. The compound disrupts the formation of microtubules, leading to the inhibition of cell division and growth. This mechanism is similar to that of other dinitroaniline herbicides, which target tubulin proteins in plants and protists . The disruption of microtubules affects various cellular processes, including mitosis and intracellular transport .
Comparaison Avec Des Composés Similaires
- 2,4-Dinitroaniline
- 2,6-Dinitroaniline
- 3,4-Dinitroaniline
- 3,5-Dinitroaniline
- Pendimethalin
- Trifluralin
Comparison: N,N,3-Trimethyl-2,4-dinitroaniline is unique due to the presence of three methyl groups and two nitro groups on the aniline ring. This structural configuration imparts specific chemical properties and reactivity patterns that distinguish it from other dinitroaniline derivatives. For example, the presence of additional methyl groups can influence the compound’s solubility, stability, and interaction with biological targets .
Propriétés
Numéro CAS |
90887-27-7 |
|---|---|
Formule moléculaire |
C9H11N3O4 |
Poids moléculaire |
225.20 g/mol |
Nom IUPAC |
N,N,3-trimethyl-2,4-dinitroaniline |
InChI |
InChI=1S/C9H11N3O4/c1-6-7(11(13)14)4-5-8(10(2)3)9(6)12(15)16/h4-5H,1-3H3 |
Clé InChI |
FXQSYIZOYZTHKP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1[N+](=O)[O-])N(C)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3-Methoxyphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14373339.png)
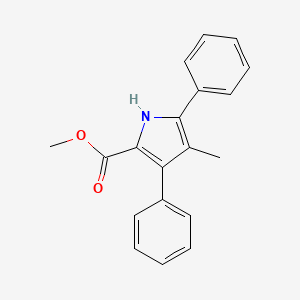
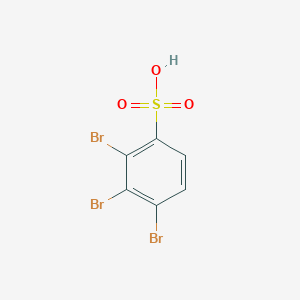
![3-[(Azepan-1-yl)methyl]phenol](/img/structure/B14373348.png)
![Diphenyl(sulfanylidene)[(triethylplumbyl)sulfanyl]-lambda~5~-arsane](/img/structure/B14373349.png)
![1,2,3,4,6,7,10,10a-Octahydropyrimido[1,2-a]azepine](/img/structure/B14373364.png)
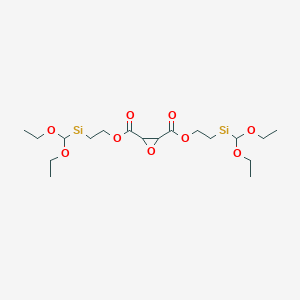
![N-Benzyl-N-{2-[(1-chloropropan-2-yl)oxy]ethyl}butan-1-amine](/img/structure/B14373371.png)
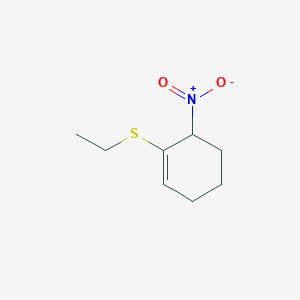

![1,1-Dichloro-5,7,7-trimethyl-4,6-dioxaspiro[2.4]heptane](/img/structure/B14373384.png)
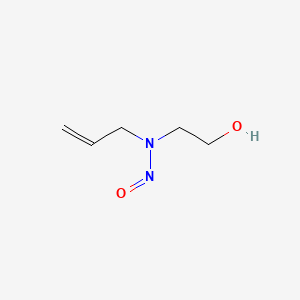
![Diethyl {2-oxo-3-[(quinolin-8-yl)oxy]propyl}phosphonate](/img/structure/B14373400.png)
